molecular formula C12H14O3 B13583048 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylicacid

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylicacid

Cat. No.: B13583048
M. Wt: 206.24 g/mol
InChI Key: UQZHAUFJJLNBAK-UHFFFAOYSA-N
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Description

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzopyran ring system with a carboxylic acid functional group at the 6th position and two methyl groups at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base can lead to the formation of the benzopyran ring system

Industrial Production Methods

In an industrial setting, the production of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as aluminum chloride, and appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with a benzopyran ring system but lacking the carboxylic acid group.

    Chromone: Another benzopyran derivative with a ketone functional group at the 4th position.

    Flavonoids: A class of compounds with a similar benzopyran structure but with additional hydroxyl or methoxy groups.

Uniqueness

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is unique due to the presence of the carboxylic acid group at the 6th position and the two methyl groups at the 1st position. These structural features contribute to its distinct chemical and biological properties, setting it apart from other benzopyran derivatives.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromene-6-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-12(2)10-4-3-9(11(13)14)7-8(10)5-6-15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

UQZHAUFJJLNBAK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)C(=O)O)C

Origin of Product

United States

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